Cas no 65610-12-0 (4-Fluorophthalamide)

4-Fluorophthalamide Chemical and Physical Properties
Names and Identifiers
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- 4-Fluorophthalamide
- 4-fluorobenzene-1,2-dicarboxamide
- DTXSID80635950
- Oprea1_761051
- 65610-12-0
-
- Inchi: InChI=1S/C8H7FN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13)
- InChI Key: QWCDXLLCNZBFEB-UHFFFAOYSA-N
- SMILES: FC1=CC(C(N)=O)=C(C(N)=O)C=C1
Computed Properties
- Exact Mass: 182.04915563 g/mol
- Monoisotopic Mass: 182.04915563 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 182.15
- XLogP3: -0.2
- Topological Polar Surface Area: 86.2Ų
4-Fluorophthalamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019150047-25g |
4-Fluorophthalamide |
65610-12-0 | 95% | 25g |
$2165.44 | 2023-09-01 | |
Crysdot LLC | CD12046114-1g |
4-Fluorophthalamide |
65610-12-0 | 95+% | 1g |
$518 | 2024-07-24 | |
Alichem | A019150047-10g |
4-Fluorophthalamide |
65610-12-0 | 95% | 10g |
$1311.19 | 2023-09-01 | |
Alichem | A019150047-5g |
4-Fluorophthalamide |
65610-12-0 | 95% | 5g |
$871.00 | 2023-09-01 |
4-Fluorophthalamide Related Literature
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on 4-Fluorophthalamide
Introduction to 4-Fluorophthalamide (CAS No: 65610-12-0)
4-Fluorophthalamide, identified by its Chemical Abstracts Service (CAS) number 65610-12-0, is a fluorinated derivative of phthalamic acid. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. The introduction of a fluorine atom at the fourth position of the phthalimide ring enhances its reactivity and binding affinity, making it a valuable scaffold for drug design and development.
The chemical structure of 4-Fluorophthalamide consists of a benzene ring fused with a carboxylic acid group, with a fluorine substituent attached to the fourth carbon atom. This configuration imparts distinct electronic and steric properties, influencing its interactions with biological targets. The presence of the fluorine atom can lead to increased metabolic stability and improved pharmacokinetic profiles, which are critical factors in drug optimization.
In recent years, 4-Fluorophthalamide has been explored as a key intermediate in the synthesis of various pharmacologically active molecules. Its ability to serve as a precursor for more complex structures has made it a popular choice for medicinal chemists. The compound’s versatility allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored properties.
One of the most compelling aspects of 4-Fluorophthalamide is its potential in oncology research. Studies have demonstrated that fluorinated phthalimides can exhibit inhibitory effects on certain enzymes and receptors involved in cancer cell proliferation. The fluorine atom’s ability to enhance binding interactions has been leveraged to develop novel inhibitors targeting pathways such as poly(ADP-ribose) polymerase (PARP). Recent preclinical studies have shown promising results with derivatives of 4-Fluorophthalamide in reducing tumor growth and improving survival rates in animal models.
Beyond oncology, 4-Fluorophthalamide has shown promise in other therapeutic areas. Research indicates that this compound may have applications in neurodegenerative diseases, where its ability to cross the blood-brain barrier could be advantageous. Additionally, its interaction with bacterial enzymes has been investigated, suggesting potential uses in antimicrobial therapies. The broad spectrum of biological activities makes 4-Fluorophthalamide a compound of considerable interest for further exploration.
The synthesis of 4-Fluorophthalamide typically involves fluorination reactions on phthalic acid derivatives. Advanced synthetic methodologies have been developed to achieve high yields and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are commonly employed. These methods not only enhance efficiency but also allow for scalable production, which is essential for industrial applications.
In terms of pharmacological evaluation, 4-Fluorophthalamide has been subjected to rigorous testing to assess its safety and efficacy. In vitro studies have revealed its potential as an anti-inflammatory agent, with mechanisms possibly involving modulation of cytokine production. Furthermore, its effects on central nervous system receptors have been explored, providing insights into its potential role in treating neurological disorders.
The future directions for research on 4-Fluorophthalamide are multifaceted. Continued investigation into its derivatives is expected to yield new therapeutic agents with enhanced properties. Computational modeling and high-throughput screening techniques are being utilized to accelerate the discovery process. These approaches enable researchers to predict binding affinities and optimize structures before experimental validation, thereby reducing development time and costs.
The impact of 4-Fluorophthalamide on drug discovery extends beyond academic research. Pharmaceutical companies are increasingly interested in leveraging fluorinated compounds due to their favorable pharmacokinetic profiles. Collaborative efforts between academia and industry are fostering innovation, leading to faster translation of laboratory findings into clinical applications. This synergy is crucial for advancing therapeutic options for patients worldwide.
In conclusion, 4-Fluorophthalamide (CAS No: 65610-12-0) represents a significant advancement in medicinal chemistry. Its unique structural features and diverse biological activities make it a versatile tool for developing new drugs. As research progresses, the full potential of this compound is expected to be realized, contributing to improvements in human health and disease management.
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